An In-depth Technical Guide to 2-Fluoro-3-isopropoxypyridine-5-boronic acid: A Keystone Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2-Fluoro-3-isopropoxypyridine-5-boronic acid: A Keystone Building Block in Modern Drug Discovery
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
[SHANGHAI, CN – January 20, 2026] – In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and functionalized pyridine scaffolds into molecular design is paramount for the development of novel therapeutics. This guide provides a comprehensive technical overview of 2-Fluoro-3-isopropoxypyridine-5-boronic acid, a versatile and highly valuable building block in the synthesis of complex, biologically active molecules. Its unique structural features offer a confluence of desirable properties, making it a reagent of significant interest for drug discovery programs.
Core Compound Identification
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Chemical Name: 2-Fluoro-3-isopropoxypyridine-5-boronic acid
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Molecular Formula: C₈H₁₁BFNO₃
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Molecular Weight: 198.99 g/mol
Table 1: Physicochemical Properties
| Property | Value | Source |
| Purity | ≥98% | |
| Appearance | Solid | Generic Supplier Data |
| Storage | Store at -20°C for long-term stability | Generic Supplier Data |
Strategic Importance in Medicinal Chemistry
The molecular architecture of 2-Fluoro-3-isopropoxypyridine-5-boronic acid is not a random assortment of functional groups; it is a carefully orchestrated combination designed to impart advantageous properties to potential drug candidates.
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The Fluorinated Pyridine Scaffold: The pyridine ring is a ubiquitous motif in a vast number of approved pharmaceuticals. The introduction of a fluorine atom onto this ring system is a well-established strategy in medicinal chemistry to modulate key drug-like properties.[5][6] Fluorine's high electronegativity and small size can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[7][8] Specifically, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by preventing oxidative degradation at that position.[8]
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The Isopropoxy Group: The 3-isopropoxy group serves to further modulate the electronic and steric profile of the molecule. This alkoxy group can influence the molecule's conformation and its interactions with protein binding pockets, potentially leading to improved potency and selectivity of the final compound.
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The Boronic Acid Functionality: The boronic acid group is the reactive handle of the molecule, primarily enabling its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This reaction is a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon bonds.[9] Boronic acids are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them ideal reagents for the complex syntheses required in drug development.[9][10]
Synthesis of 2-Fluoro-3-isopropoxypyridine-5-boronic acid: A Proposed Pathway
A plausible precursor would be 5-bromo-2-fluoro-3-isopropoxypyridine . The synthesis of this intermediate could potentially be achieved from a commercially available starting material like 2,5-difluoro-3-hydroxypyridine. This would involve a nucleophilic substitution with isopropoxide, followed by a bromination step.
Once the brominated precursor is obtained, the final borylation step to introduce the boronic acid moiety is typically achieved via a lithium-halogen exchange followed by quenching with a trialkyl borate, such as triisopropyl borate, and subsequent acidic workup.
Caption: Proposed borylation workflow for the synthesis of the title compound.
Application in Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation
The primary utility of 2-Fluoro-3-isopropoxypyridine-5-boronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide (or triflate), yielding complex biaryl structures that are often the core of modern pharmaceuticals.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.
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Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species then transfers its organic group (the fluorinated, isopropoxy-substituted pyridine) to the palladium center, displacing the halide.
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Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Guideline
The following is a generalized, yet robust, protocol for the Suzuki-Miyaura coupling of an aryl bromide with 2-Fluoro-3-isopropoxypyridine-5-boronic acid. This protocol should be optimized for specific substrates.
Materials:
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Aryl bromide (1.0 equivalent)
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2-Fluoro-3-isopropoxypyridine-5-boronic acid (1.2-1.5 equivalents)
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Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
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Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
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To a flame-dried Schlenk flask, add the aryl bromide, 2-Fluoro-3-isopropoxypyridine-5-boronic acid, palladium catalyst, and base.
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Seal the flask with a septum and evacuate and backfill with an inert gas (this cycle should be repeated three times).
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Add the degassed solvent via syringe.
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Heat the reaction mixture to 80-110 °C with vigorous stirring.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to 24 hours.
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Upon completion, cool the mixture to room temperature.
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Table 2: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Robust and effective for a wide range of substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[11] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction. |
| Temperature | 80-110 °C | Provides sufficient energy to overcome activation barriers. |
Conclusion and Future Outlook
2-Fluoro-3-isopropoxypyridine-5-boronic acid stands out as a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a fluorinated pyridine ring, an isopropoxy moiety, and a reactive boronic acid group provides a powerful tool for the synthesis of novel and complex molecular architectures. The ability to efficiently participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling ensures its continued and expanding role in the quest for new and improved therapeutics. As drug discovery programs increasingly focus on finely tuning the properties of lead compounds, the demand for sophisticated and strategically designed building blocks like 2-Fluoro-3-isopropoxypyridine-5-boronic acid is set to grow.
References
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- Anderson, K. W., et al. (2006). The Development of a General Method for the Suzuki-Miyaura Cross-Coupling of 2-Pyridylboronic Acids.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
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NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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MDPI. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(5), 2377. Retrieved from [Link]
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Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-321. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]
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Ark-x. (n.d.). 2-Fluoro-3-isopropoxypyridine-5-boronic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5827. Retrieved from [Link]
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
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PubMed. (2001). Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. Retrieved from [Link]
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MDPI. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(5), 2377. Retrieved from [Link]
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